REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=[O:2].O.[Al].O[Al]=O.O.O.O.O.O.O.[N+:16]([O-:19])([O-:18])=[O:17].[Y+3:20].[N+:21]([O-:24])([O-:23])=[O:22].[N+]([O-])([O-])=O>O>[N+:1]([O-:4])([O-:3])=[O:2].[Y+3:20].[N+:16]([O-:19])([O-:18])=[O:17].[N+:21]([O-:24])([O-:23])=[O:22] |f:1.2,4.5.6.7.8.9.10.11.12.13,15.16.17.18|
|
Name
|
Disperal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[Al]=O
|
Name
|
polyethylene
|
Quantity
|
18.9 L
|
Type
|
reactant
|
Smiles
|
C(C[*:2])[*:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Y+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
analytical reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.[Al]
|
Name
|
|
Quantity
|
2600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The charge was dispersed at high speed for five minutes
|
Duration
|
5 min
|
Name
|
yttrium nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Y+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |